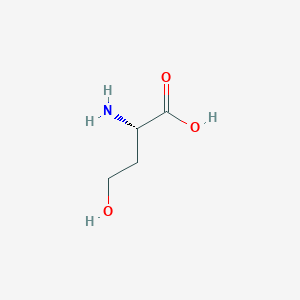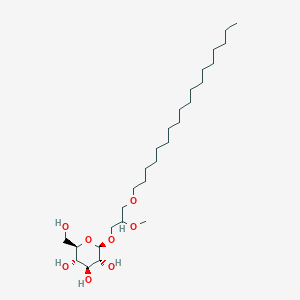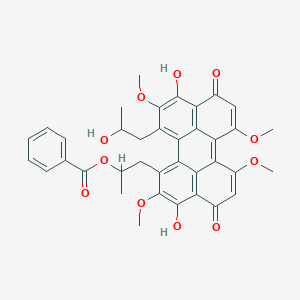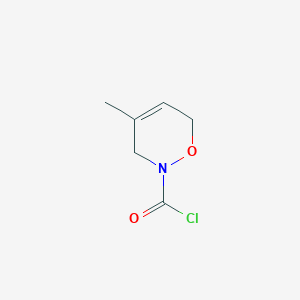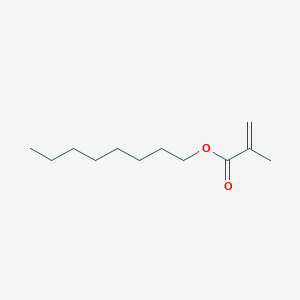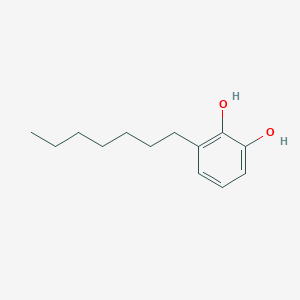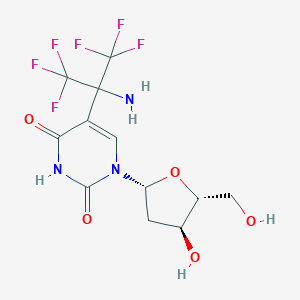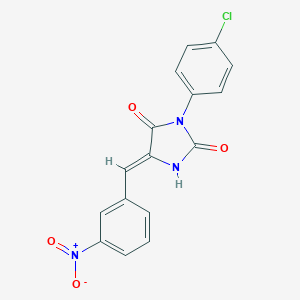
Hydantoin, 3-(p-chlorophenyl)-5-(m-nitrobenzylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydantoin, 3-(p-chlorophenyl)-5-(m-nitrobenzylidene)- is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic organic compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of hydantoin, 3-(p-chlorophenyl)-5-(m-nitrobenzylidene)- is not fully understood. However, it has been suggested that it works by inhibiting the growth of microorganisms and cancer cells. It has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Hydantoin, 3-(p-chlorophenyl)-5-(m-nitrobenzylidene)- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to have antitumor properties by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of hydantoin, 3-(p-chlorophenyl)-5-(m-nitrobenzylidene)- is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of microorganisms, including both gram-positive and gram-negative bacteria. Another advantage is its potential use as a fluorescent probe for the detection of metal ions. However, one of the limitations of hydantoin, 3-(p-chlorophenyl)-5-(m-nitrobenzylidene)- is its low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for the study of hydantoin, 3-(p-chlorophenyl)-5-(m-nitrobenzylidene)-. One area of research could be the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research could be the study of its potential use in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further studies could be conducted to explore its potential use as a fluorescent probe for the detection of metal ions.
Métodos De Síntesis
Hydantoin, 3-(p-chlorophenyl)-5-(m-nitrobenzylidene)- can be synthesized using various methods. One of the most common methods is the reaction of p-chloroaniline and m-nitrobenzaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions, and the product is obtained in good yield.
Aplicaciones Científicas De Investigación
Hydantoin, 3-(p-chlorophenyl)-5-(m-nitrobenzylidene)- has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
111223-95-1 |
|---|---|
Nombre del producto |
Hydantoin, 3-(p-chlorophenyl)-5-(m-nitrobenzylidene)- |
Fórmula molecular |
C16H10ClN3O4 |
Peso molecular |
343.72 g/mol |
Nombre IUPAC |
(5Z)-3-(4-chlorophenyl)-5-[(3-nitrophenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H10ClN3O4/c17-11-4-6-12(7-5-11)19-15(21)14(18-16(19)22)9-10-2-1-3-13(8-10)20(23)24/h1-9H,(H,18,22)/b14-9- |
Clave InChI |
FMIXPLZHOXPORS-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl |
Sinónimos |
(5Z)-3-(4-chlorophenyl)-5-[(3-nitrophenyl)methylidene]imidazolidine-2, 4-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




